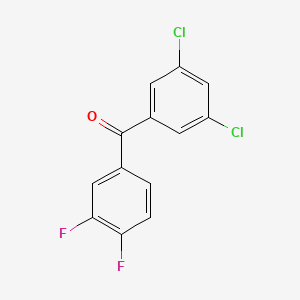

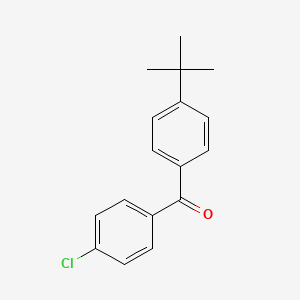

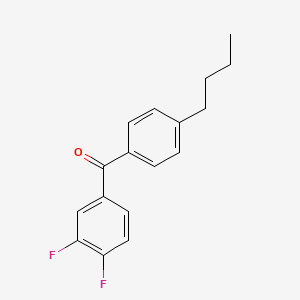

3,5-Dichloro-3',4'-difluorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Photophysical Behavior and Solvent Interaction

- Photophysical Behavior of DFHBI Derivatives : DFHBI and its derivatives, closely related to 3,5-Dichloro-3',4'-difluorobenzophenone, exhibit minimal fluorescence in liquid solvents. Their fluorescence intensifies significantly when photoisomerization is hindered. The study delves into their photophysical characteristics, revealing a strong dependence on solvent interactions and the pH of the medium, impacting the absorption and emission spectra. This insight is crucial for applications in RNA imaging and potentially in the development of fluorescent probes (Santra et al., 2019).

Chemical Stability and Environmental Impact

- Stability and Toxicity of Chlorinated Benzophenone-type UV Filters : Investigating the transformation of UV filters like benzophenone-3 (BP3) in chlorinated water, this study identifies the formation of chlorinated products, including 3,5-dichloro derivatives. It's noted that these derivatives display different stability and toxicity profiles compared to their parent compounds, essential for understanding the environmental and health impacts of these substances (Zhuang et al., 2013).

Synthesis and Characterization of Derivatives

Novel Derivatives of Nitrobenzenes : Focusing on derivatives of nitrobenzenes, this research outlines the preparation of new compounds, including those with 3,5-dichloro substituents. These compounds show enhanced activation towards nucleophilic attack, indicating their potential in synthesizing more complex chemical structures and their applications in various chemical processes (Sipyagin et al., 2004).

Synthesis of 4,4'-Difluorobenzophenone : This paper describes a process for synthesizing 4,4'-Difluorobenzophenone using acidic imidazolium chloroaluminate ionic liquid, highlighting a method with potential relevance to the synthesis or processing of this compound (Lichun & Ming-hui, 2009).

Formation of Bis(3,5-dichloro-4-hydroxyphenyl)methane : This research explores the reduction of 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol using LiAlH4, resulting in the unexpected formation of bis(3,5-dichloro-4-hydroxyphenyl)methane. This discovery provides insight into the complex chemical behavior and potential applications of these compounds (Ritmaleni et al., 2013).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 3,5-Dichloro-3’,4’-difluorobenzophenone are not mentioned in the available resources, benzophenone derivatives are widely used in pharmaceutical research and development . Therefore, it’s reasonable to expect that future research may explore new applications and synthesis methods for this compound.

Eigenschaften

IUPAC Name |

(3,5-dichlorophenyl)-(3,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2F2O/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-11(16)12(17)5-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYWSAOVPGUZPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374165 |

Source

|

| Record name | 3,5-Dichloro-3',4'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

845781-05-7 |

Source

|

| Record name | 3,5-Dichloro-3',4'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1302631.png)